molecular formula C12H7NO3 B7876427 Furo[2,3-b]quinoline-2-carboxylic acid

Furo[2,3-b]quinoline-2-carboxylic acid

Cat. No.: B7876427
M. Wt: 213.19 g/mol
InChI Key: KRADWQLIHCJPRA-UHFFFAOYSA-N
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Description

Furo[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound that features a fused furan and quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Furo[2,3-b]quinoline-2-carboxylic acid can be synthesized through several methods. One common approach involves the recyclization reaction of 1-acetyl-N-phenylcyclopropanecarboxamide in the presence of a catalyst such as tin(IV) chloride . Another method includes the condensation of 2-chloro-3-formylquinolines with acetone in the presence of sulfuric acid, followed by bromocyclization and dehydrobromination .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-b]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or halogenated compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline-2,3-dicarboxylic acid derivatives.

    Reduction: Formation of dihydrofuroquinoline derivatives.

    Substitution: Formation of azidoquinoline or halogenated quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Furo[3,2-c]quinoline-2-carboxylic acid
  • 4-Hydroxy-2-quinolones
  • 2-Acetylfuro[2,3-b]quinoline

Uniqueness

Furo[2,3-b]quinoline-2-carboxylic acid is unique due to its specific furan-quinoline fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of biological activities .

Properties

IUPAC Name

furo[2,3-b]quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c14-12(15)10-6-8-5-7-3-1-2-4-9(7)13-11(8)16-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRADWQLIHCJPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(OC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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